
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
Overview
Description
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and an aminoethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the aminoethyl group.
Reduction: Reduced derivatives of the chlorobenzyl group.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- CAS Number : 335059-94-4
The compound features a tert-butyl group, an aminoethyl chain, and a chlorobenzyl moiety, which contribute to its biological activity and reactivity in chemical reactions.
Scientific Research Applications
-
Synthesis of Pharmaceuticals
- tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate serves as an important precursor in the synthesis of Edoxaban , a direct oral anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and atrial fibrillation. The synthesis involves multiple steps where this carbamate acts as a key intermediate that enhances the overall yield and purity of the final product .
- Biological Activity
- Analytical Chemistry
Case Study 1: Synthesis of Edoxaban
A detailed investigation into the synthesis of Edoxaban highlights the importance of this compound as an intermediate. The study outlines the reaction conditions that optimize yield and purity:
- Methodology : The reaction involves mixing the carbamate with specific reagents under controlled temperatures to facilitate the formation of Edoxaban.
- Results : The use of this intermediate significantly improved the efficiency of the synthesis process, yielding higher purity levels compared to alternative methods.
Case Study 2: Antitumor Activity
A research study explored the antitumor potential of carbamate derivatives, including this compound. The findings indicated:
- Experimental Setup : Various concentrations were tested on cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other applications where temporary protection of amine groups is required .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: this compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.
Biological Activity
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a carbamate compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl moiety. Its unique structural features contribute to its notable biological activities, including potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- tert-butyl group : Enhances lipophilicity and stability.
- 4-chlorobenzyl moiety : Increases biological activity and solubility.
- Aminoethyl group : Contributes to interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions at the benzylic position, influencing various biochemical pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, thereby affecting cellular processes such as signaling pathways and gene expression.
Biochemical Pathways
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
- Gene Expression Modulation : By interacting with transcription factors, it may influence gene expression patterns.
- Cell Signaling : Alters the activity of key signaling molecules, impacting cellular responses.
Biological Activities
Research indicates that this compound exhibits significant pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity in vivo, suggesting potential for this compound as well.
- Anticancer Properties : The structural characteristics indicate potential efficacy against various cancer cell lines, particularly in inhibiting proliferation.
1. Structure-Activity Relationship Studies
In studies focusing on O-alkylamino-tethered derivatives, compounds similar to this compound demonstrated broad anti-proliferative activities against breast cancer cell lines. For instance:
- Compound JMX0293 showed an IC50 value of 3.38 μM against MDA-MB-231 cells while exhibiting low toxicity against non-tumorigenic cells (IC50 > 60 μM) .
2. Interaction with Biological Targets
Research has shown that carbamate derivatives can interact with various biological targets:
- Compounds derived from similar structures have been evaluated for their ability to inhibit specific enzymes or modulate receptor activities, indicating a pathway for further exploration in drug development .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (4-chlorophenyl)carbamate | C₁₃H₁₉ClN₂O₂ | Lacks aminoethyl chain; simpler structure |
Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate | C₁₃H₂₀ClN₃O₂ | Contains amino group but different substitution pattern |
Tert-butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate | C₁₄H₂₀Cl₂N₂O₂ | Contains dichloro substitution; increased reactivity |
This table highlights how the unique substitution pattern of this compound may influence its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZSMOJVQTZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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